molecular formula C15H16BrN7O5 B15013865 2-bromo-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol

2-bromo-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol

Cat. No.: B15013865
M. Wt: 454.24 g/mol
InChI Key: UXRUUNPHQZSJGX-CAOOACKPSA-N
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Description

2-bromo-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol is a complex organic compound that features a variety of functional groups, including bromine, methoxy, morpholine, triazine, hydrazine, and nitrophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Formation of the hydrazone: Reaction of the hydrazine derivative with the aldehyde or ketone.

    Triazine ring formation: Cyclization to form the triazine ring.

    Morpholine substitution: Introduction of the morpholine group.

    Methoxylation: Introduction of the methoxy group.

    Nitration: Introduction of the nitro group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the hydrazone to an azo compound.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions involving the bromine atom.

    Cyclization: Formation of additional ring structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydrazone can yield azo compounds, while reduction of the nitro group can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving hydrazones and triazines.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol involves its interaction with molecular targets through various pathways. The hydrazone and triazine moieties can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrophenol group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(4-methoxyphenyl)ethanone
  • 4-bromo-2,6-dimethylaniline
  • 2-bromo-2-(methoxy(phenyl)methyl)malononitrile

Uniqueness

Compared to these similar compounds, 2-bromo-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the triazine and morpholine groups, in particular, distinguishes it from other brominated aromatic compounds.

Properties

Molecular Formula

C15H16BrN7O5

Molecular Weight

454.24 g/mol

IUPAC Name

2-bromo-6-[(E)-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C15H16BrN7O5/c1-27-15-19-13(18-14(20-15)22-2-4-28-5-3-22)21-17-8-9-6-10(23(25)26)7-11(16)12(9)24/h6-8,24H,2-5H2,1H3,(H,18,19,20,21)/b17-8+

InChI Key

UXRUUNPHQZSJGX-CAOOACKPSA-N

Isomeric SMILES

COC1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O

Origin of Product

United States

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